molecular formula C15H13Cl2N3O6S B5507206 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B5507206
M. Wt: 434.3 g/mol
InChI Key: ZVWMMJYVIPQWSN-UHFFFAOYSA-N
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Description

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features both sulfonamide and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves a multi-step process. One common route includes the reaction of 3-nitrobenzenesulfonyl chloride with 2-aminoethanol to form the intermediate 2-[(3-nitrophenyl)sulfonylamino]ethanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its functional groups.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The sulfonamide and carbamate groups could play key roles in these interactions, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate
  • 2-[(4-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
  • 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3-chlorophenyl)carbamate

Uniqueness

What sets 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate apart is the specific combination of its functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O6S/c16-13-5-4-10(8-14(13)17)19-15(21)26-7-6-18-27(24,25)12-3-1-2-11(9-12)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMMJYVIPQWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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